N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
Description
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a structurally complex scaffold. The molecule comprises:
- 4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a 4-methoxyphenyl group at the N1-ethyl position, likely influencing receptor binding and pharmacokinetic properties.
- 4-Methoxybenzyl group: A para-methoxy-substituted benzyl moiety at the N2-position, enhancing lipophilicity and modulating electronic interactions.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-9-5-20(6-10-22)18-28-26(32)27(33)29-19-24(25-4-3-17-36-25)31-15-13-30(14-16-31)21-7-11-23(35-2)12-8-21/h3-12,17,24H,13-16,18-19H2,1-2H3,(H,28,32)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWOSJSDQFZTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, identified by its CAS number 877634-00-9, is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O5 |
| Molecular Weight | 492.6 g/mol |
| CAS Number | 877634-00-9 |
These properties suggest a complex structure that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The presence of the piperazine moiety suggests potential activity at serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Pharmacological Studies
Recent studies have highlighted several aspects of the compound's pharmacological profile:
- Neuroprotective Effects : Research indicates that derivatives with similar structures exhibit neuroprotective properties in models of cerebral ischemia. For instance, compounds with piperazine rings have shown to prolong survival times in animal models subjected to acute ischemic conditions, suggesting a protective role against neuronal damage .
- Antidepressant Activity : The structural similarity to known antidepressants implies potential efficacy in treating mood disorders. Compounds featuring furan and methoxyphenyl groups have been linked to enhanced serotonergic activity, which may contribute to antidepressant effects .
- Antitumor Activity : Some derivatives of piperazine-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating possible applications in oncology .
Study on Neuroprotective Activity
A study conducted on a related compound demonstrated significant neuroprotective effects during acute cerebral ischemia tests. Mice treated with the compound showed a marked increase in survival rates compared to control groups. The mechanism was attributed to enhanced blood flow and reduced oxidative stress .
Antidepressant Efficacy
In behavioral assays, compounds similar to this compound have been evaluated for their antidepressant-like effects in rodent models. Results indicated that these compounds significantly reduced immobility time in forced swim tests, a common measure of antidepressant efficacy .
Scientific Research Applications
Medicinal Chemistry
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is being explored for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against various pathogens, indicating potential use in treating infections .
- Anticancer Properties : The compound's ability to interact with cellular pathways suggests it could be investigated as an anticancer agent, targeting specific cancer cell lines .
Research indicates that this compound may influence various biological pathways:
- Protein Interaction : It may act as an inhibitor of specific protein targets, such as protein tyrosine phosphatases involved in signal transduction pathways, which are crucial for cellular communication and growth .
- Neuropharmacological Effects : Due to the presence of the piperazine moiety, the compound may exhibit psychoactive properties, making it a candidate for research into treatments for neurological disorders .
Material Science
The unique chemical structure allows for potential applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for use in drug delivery systems or smart materials .
- Nanotechnology : Its properties may be exploited in the development of nanocarriers for targeted drug delivery, enhancing the efficacy and reducing side effects of therapeutic agents .
Case Studies
Several studies have highlighted the applications of compounds structurally similar to this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against resistant strains of bacteria. This suggests that similar compounds could be effective against emerging pathogens .
- Cancer Research : In vitro studies on related compounds showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. This opens avenues for further exploration of this compound in oncology .
- Neuropharmacology : Research into piperazine derivatives has indicated potential benefits in managing anxiety and depression symptoms, suggesting that this compound could contribute valuable insights into new psychiatric medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds is provided below:
Key Observations
Oxalamide Core Modifications: The target compound’s furan-2-yl group replaces the pyridin-2-yl or isoindoline-dione moieties seen in S336 and GMC-5, respectively. Furan’s lower basicity may reduce off-target interactions compared to pyridine ().
Piperazine Substitution :
- The 4-(4-methoxyphenyl)piperazine group contrasts with the 2,4-dichlorophenylpiperazine in compound 7o () and 2-methoxyphenylpiperazine in compound 3 (). Methoxy groups improve metabolic stability over chlorinated analogs by reducing oxidative dehalogenation risks.
Comparative Pharmacokinetics :
- Unlike S5456, the target compound’s lack of a pyridin-2-yl group may reduce CYP3A4 inhibition, aligning with trends observed in .
- The dual methoxy groups (on benzyl and piperazine) may enhance solubility compared to halogenated derivatives like GMC-1 (4-bromophenyl) or GMC-2 (3-chloro-4-fluorophenyl) ().
Receptor Selectivity :
- The piperazine ring’s 4-methoxyphenyl substitution differentiates it from opioid analogs like W-18 () or 4-methoxybutyrylfentanyl (), which prioritize piperidine/pyrrolidine cores for µOR binding.
Research Findings and Implications
- Structural Optimization : The target compound’s furan and dual methoxy groups balance electronic effects and metabolic stability, making it a candidate for further optimization in flavor or receptor-targeted applications.
- Gaps in Data : While in vitro CYP data for the target compound are lacking, structural analogs suggest moderate inhibition risks ().
Preparation Methods
Reaction Sequence and Intermediate Formation
The synthesis begins with the protection of reactive functional groups to prevent undesired side reactions. For instance, the primary amine group in 4-methoxybenzylamine is often protected using tert-butoxycarbonyl (Boc) groups in the presence of di-tert-butyl dicarbonate and a base like triethylamine. Concurrently, 2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine is prepared via nucleophilic substitution between 4-(4-methoxyphenyl)piperazine and 2-chloroethylfuran under reflux conditions in ethanol.
The oxalamide backbone is constructed through a coupling reaction between oxalyl chloride and the protected amines. This step typically employs dichloromethane as a solvent and requires strict temperature control (0–5°C) to minimize hydrolysis. Deprotection using trifluoroacetic acid yields the final compound, which is purified via column chromatography or recrystallization.
Reagents and Reaction Conditions
Key reagents and conditions for this method include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amine protection | Boc₂O, triethylamine, THF, 0°C | Protects primary amines |
| Piperazine coupling | 4-(4-Methoxyphenyl)piperazine, ethanol, reflux | Forms ethyl-piperazine-furan derivative |
| Oxalyl chloride reaction | Oxalyl chloride, DCM, 0°C | Generates reactive oxalyl intermediate |
| Deprotection | Trifluoroacetic acid, DCM, room temperature | Removes Boc groups |
This method offers moderate yields (40–60%) and is favored for its scalability in laboratory settings. However, it requires meticulous handling of moisture-sensitive reagents and generates stoichiometric amounts of acidic waste.
Catalytic Dehydrogenative Coupling Method
A groundbreaking approach reported in 2020 utilizes ruthenium pincer complexes to catalyze the acceptorless dehydrogenative coupling of ethylene glycol and amines, enabling sustainable synthesis of oxalamides like this compound.
Mechanism and Catalyst Efficiency
The reaction employs a Ru-MACHO catalyst (RuHCl(CO)(PNP)), which facilitates the dehydrogenation of ethylene glycol to glyoxal while simultaneously coupling with 4-methoxybenzylamine and the furan-piperazine ethylamine derivative. Hydrogen gas is released as the sole byproduct, enhancing atom economy. Key steps include:
- Oxidation of ethylene glycol : The catalyst abstracts hydrogen atoms from ethylene glycol, forming glyoxal.
- Imine formation : Glyoxal reacts with primary amines to generate imine intermediates.
- Nucleophilic attack : The secondary amine (2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine) attacks the imine, yielding the oxalamide product.
This method achieves yields of 70–85% under mild conditions (80–100°C, 12–24 hours) and is notable for its reversibility; the same catalyst can hydrogenate oxalamides back to amines and ethylene glycol.
Advantages Over Traditional Methods
- Sustainability : Eliminates toxic reagents like oxalyl chloride.
- Reduced waste : Byproduct hydrogen can be captured for energy use.
- Catalyst reuse : The Ru-MACHO complex retains activity over multiple cycles.
Optimization Strategies and Challenges
Solvent and Temperature Effects
In traditional synthesis, polar aprotic solvents like dichloromethane optimize oxalyl chloride reactivity, while ethanol is preferred for piperazine coupling due to its ability to dissolve both aromatic and aliphatic components. Elevated temperatures (>80°C) during coupling steps risk decomposition, necessitating reflux with condensers.
For catalytic methods, toluene or dioxane are ideal solvents, balancing catalyst solubility and reaction kinetics. Microwave-assisted synthesis has been explored to reduce reaction times but remains experimental for this compound.
Purification and Characterization
Final purification typically involves silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Nuclear magnetic resonance (NMR) spectra confirm structural integrity:
- ¹H NMR : Peaks at δ 7.3–6.6 ppm (aromatic protons), δ 4.2–3.7 ppm (methylene groups), and δ 3.8 ppm (methoxy groups).
- ¹³C NMR : Signals near δ 165 ppm (carbonyl carbons) and δ 55 ppm (piperazine carbons).
Comparative Analysis of Synthetic Routes
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Yield | 40–60% | 70–85% |
| Reaction Time | 48–72 hours | 12–24 hours |
| Byproducts | HCl, Boc waste | H₂ gas |
| Scalability | Laboratory-scale | Industrial potential |
| Environmental Impact | High (toxic waste) | Low (green chemistry) |
The catalytic method surpasses traditional approaches in efficiency and sustainability but requires specialized catalysts and high-pressure equipment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, and how can intermediates be validated?
- Methodology : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Preparation of the furan-2-yl intermediate via nucleophilic substitution of furan derivatives with ethylenediamine analogs .
- Formation of the 4-(4-methoxyphenyl)piperazine intermediate through Suzuki-Miyaura coupling using 4-methoxyphenylboronic acid .
- Final oxalamide coupling via carbodiimide-mediated amidation (e.g., DCC/HOBt) under inert conditions .
- Validation : Confirm intermediate purity via HPLC (>95%) and structural integrity using 1H/13C NMR (e.g., furan proton peaks at δ 6.2–7.4 ppm) .
Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO (primary solvent for biological assays), followed by aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxalamide bonds are prone to hydrolysis in acidic conditions (pH < 4) .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural identity?
- Methodology :
- NMR : Key signals include methoxy groups (δ ~3.8 ppm), piperazine CH2 (δ 2.5–3.5 ppm), and furan protons .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
- FT-IR : Confirm amide C=O stretches at 1650–1680 cm⁻¹ and furan C-O-C at 1200–1250 cm⁻¹ .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) influence its binding affinity to serotonin or dopamine receptors?
- Methodology :
- Molecular docking : Compare binding poses of the 4-methoxyphenylpiperazine moiety (key for 5-HT1A/D2 receptor interactions) against analogs lacking substituents .
- In vitro assays : Measure IC50 in HEK-293 cells transfected with human receptors. For example, analogs with furan-2-yl show 2–3× higher selectivity for D2 over 5-HT1A .
- Data Contradiction : Some studies report conflicting IC50 values due to differences in assay pH or cell lines. Validate via standardized protocols (e.g., CEREP panels) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify biphasic effects. For example, low doses (≤10 µM) may inhibit bacterial growth (MIC = 8 µg/mL), while higher doses induce apoptosis in cancer cells (IC50 = 15 µM) .
- Off-target screening : Use kinome-wide profiling to rule out kinase inhibition as a confounding factor .
Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be addressed during preclinical development?
- Methodology :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (e.g., 2–3× increase in Cmax) .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 liabilities. Piperazine moieties are prone to N-oxidation; consider deuterated analogs to slow metabolism .
Q. What computational methods predict the compound’s potential for off-target interactions or toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
